- Preparation of hydroxyindole derivatives as Pim-1 kinase inhibitors, World Intellectual Property Organization, , ,
Cas no 954239-49-7 (ethyl 2-oxoindoline-6-carboxylate)
ethyl 2-oxoindoline-6-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2,3-dihydro-2-oxo-1H-Indole-6-carboxylic acid ethyl ester
- 2-OXO-2,3-DIHYDRO-1H-INDOLE-6-CARBOXYLIC ACID ETHYL ESTER
- ethyl 2-oxo-1,3-dihydroindole-6-carboxylate
- ethyl 2-indolinone-6-carboxylate
- ETHYL 2-OXOINDOLINE-6-CARBOXYLATE
- Ethyl 2,3-dihydro-2-oxo-1H-indole-6-carboxylate (ACI)
- SCHEMBL479395
- SDMAVFXBWFYTCI-UHFFFAOYSA-N
- G83857
- BCP18578
- Ethyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate
- ETHYL2-OXOINDOLINE-6-CARBOXYLATE
- MFCD09878910
- 954239-49-7
- DB-080254
- DTXSID10626553
- SB40252
- ethyl 2-oxoindoline-6-carboxylate
-
- MDL: MFCD09878910
- Inchi: 1S/C11H11NO3/c1-2-15-11(14)8-4-3-7-6-10(13)12-9(7)5-8/h3-5H,2,6H2,1H3,(H,12,13)
- InChI Key: SDMAVFXBWFYTCI-UHFFFAOYSA-N
- SMILES: O=C(C1C=C2NC(CC2=CC=1)=O)OCC
Computed Properties
- Exact Mass: 205.07400
- Monoisotopic Mass: 205.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- Density: 1.240
- PSA: 58.89000
- LogP: 1.44300
ethyl 2-oxoindoline-6-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl 2-oxoindoline-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199008210-5g |
Ethyl 2-oxoindoline-6-carboxylate |
954239-49-7 | 95% | 5g |
$633.15 | 2023-08-31 | |
| Alichem | A199008210-10g |
Ethyl 2-oxoindoline-6-carboxylate |
954239-49-7 | 95% | 10g |
$897.13 | 2023-08-31 | |
| Alichem | A199008210-25g |
Ethyl 2-oxoindoline-6-carboxylate |
954239-49-7 | 95% | 25g |
$1299.87 | 2023-08-31 | |
| TRC | B441695-10mg |
ethyl 2-oxoindoline-6-carboxylate |
954239-49-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B441695-50mg |
ethyl 2-oxoindoline-6-carboxylate |
954239-49-7 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B441695-100mg |
ethyl 2-oxoindoline-6-carboxylate |
954239-49-7 | 100mg |
$ 160.00 | 2022-06-07 | ||
| Chemenu | CM148270-1g |
2-Oxo-2,3-dihydro-1H-indole-6-carboxylic acid ethyl ester |
954239-49-7 | 95% | 1g |
$380 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0326-1g |
2-Oxo-2,3-dihydro-1H-indole-6-carboxylic acid ethyl ester |
954239-49-7 | 97% | 1g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0326-5g |
2-Oxo-2,3-dihydro-1H-indole-6-carboxylic acid ethyl ester |
954239-49-7 | 97% | 5g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0326-500mg |
2-Oxo-2,3-dihydro-1H-indole-6-carboxylic acid ethyl ester |
954239-49-7 | 97% | 500mg |
1687.6CNY | 2021-05-08 |
ethyl 2-oxoindoline-6-carboxylate Production Method
Production Method 1
Production Method 2
- Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120), Journal of Medicinal Chemistry, 2009, 52(14), 4466-4480
ethyl 2-oxoindoline-6-carboxylate Raw materials
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ethyl 2-oxoindoline-6-carboxylate Related Literature
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on ethyl 2-oxoindoline-6-carboxylate
Recent Advances in the Application of Ethyl 2-Oxoindoline-6-Carboxylate (954239-49-7) in Chemical Biology and Pharmaceutical Research
Ethyl 2-oxoindoline-6-carboxylate (CAS: 954239-49-7) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and anti-inflammatory agents. Recent studies have highlighted its versatility as a building block in medicinal chemistry, with applications ranging from cancer therapeutics to neurodegenerative disease research. This research brief consolidates the latest findings on this compound, focusing on its synthetic utility, mechanism of action, and potential therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of ethyl 2-oxoindoline-6-carboxylate derivatives as selective JAK3 inhibitors, showing promising results in autoimmune disease models. The researchers utilized a structure-activity relationship (SAR) approach to optimize the compound's scaffold, achieving nanomolar potency against JAK3 while maintaining selectivity over other JAK isoforms. This breakthrough suggests potential applications in rheumatoid arthritis and other inflammatory conditions.
In the field of oncology, recent work published in Bioorganic & Medicinal Chemistry Letters (2024) explored the compound's role in developing novel CDK4/6 inhibitors. The research team modified the ethyl 2-oxoindoline-6-carboxylate core to create derivatives with improved pharmacokinetic properties and blood-brain barrier penetration. These compounds showed significant anti-proliferative activity against glioblastoma cell lines, opening new avenues for brain cancer treatment.
From a synthetic chemistry perspective, a 2024 Nature Protocols article detailed an improved method for producing ethyl 2-oxoindoline-6-carboxylate with higher yield and purity. The protocol employs a microwave-assisted synthesis approach that reduces reaction times from hours to minutes while maintaining excellent enantioselectivity. This advancement addresses previous challenges in large-scale production of this important intermediate.
The compound's potential in neurodegenerative disease research has also gained attention. A recent study in ACS Chemical Neuroscience (2023) reported that ethyl 2-oxoindoline-6-carboxylate derivatives exhibit neuroprotective effects in models of Parkinson's disease. The compounds were shown to activate the Nrf2-ARE pathway, reducing oxidative stress and preventing dopaminergic neuron loss. These findings suggest potential applications in developing disease-modifying therapies for neurodegenerative disorders.
Looking forward, ethyl 2-oxoindoline-6-carboxylate continues to be a valuable scaffold in drug discovery. Its structural flexibility allows for diverse modifications, making it suitable for targeting various biological pathways. Current research efforts are focusing on developing prodrug versions to improve bioavailability and tissue-specific delivery. As the understanding of its pharmacological properties deepens, this compound is expected to play an increasingly important role in the development of next-generation therapeutics.
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